molecular formula C18H13FN2OS B5886381 3-(4-fluorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide

3-(4-fluorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide

Cat. No. B5886381
M. Wt: 324.4 g/mol
InChI Key: YGMRGXSJAXRXIW-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis AnalysisThe synthesis of similar acrylamide compounds often involves condensation reactions under specific conditions. For example, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized from equimolar equivalents of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic condition for 45 min, achieving a 90% yield (Kariuki et al., 2022). This method indicates a general approach to synthesizing acrylamide derivatives, suggesting that a similar pathway could be applicable for the synthesis of "3-(4-fluorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide."

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is typically confirmed using spectroscopic techniques such as NMR and X-ray diffraction. For instance, the structure of isostructural acrylamides with fluorophenyl groups was determined by single crystal diffraction, demonstrating the planarity of the molecule apart from one of the fluorophenyl groups, which is oriented roughly perpendicular to the rest of the molecule (Kariuki et al., 2021). This suggests that the molecular structure of "3-(4-fluorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide" would also exhibit interesting geometric configurations worthy of detailed study.

Chemical Reactions and Properties

Acrylamide compounds undergo various chemical reactions, demonstrating a wide range of biological activities. For example, acrylamides synthesized from 4-amino-1,2,4-Triazole showed promising anti-microbial and anti-fungal activity, highlighting the chemical reactivity and potential application of these compounds in biological contexts (Patel & Panchal, 2012).

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2OS/c19-15-9-6-13(7-10-15)8-11-17(22)21-18-20-16(12-23-18)14-4-2-1-3-5-14/h1-12H,(H,20,21,22)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMRGXSJAXRXIW-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-fluorophenyl)-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide

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